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molecular formula C6H3BrFI B160889 1-Bromo-2-fluoro-4-iodobenzene CAS No. 136434-77-0

1-Bromo-2-fluoro-4-iodobenzene

Cat. No. B160889
M. Wt: 300.89 g/mol
InChI Key: OCODJNASCDFXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05437815

Procedure details

51.2 g of sodium nitrite was dissolved in 390 ml of sulfuric acid, and 454 ml of acetic acid was added thereto at 10° C. or lower. The solution was kept at 20° to 25° C., and 124 g of 2-fluoro-4-iodoaniline was added thereto over a period of one hour and stirred for 2 hours. The solution was dropwise added to a solution of 130 g of copper(I) bromide as dissolved in 390 ml of 48% hydrobromic acid and stirred overnight. Next, 1000 ml of water was added to this, which was then extracted with chloroform and washed three times with water. Chloroform was removed by distillation, and the residue was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg) and recrystallized from methanol to obtain 114 g of 1-bromo-2-fluoro-4-iodobenzene.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
454 mL
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
390 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
130 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].C(O)(=O)C.[F:9][C:10]1[CH:16]=[C:15]([I:17])[CH:14]=[CH:13][C:11]=1N.O.[BrH:19]>S(=O)(=O)(O)O.[Cu]Br>[Br:19][C:11]1[CH:13]=[CH:14][C:15]([I:17])=[CH:16][C:10]=1[F:9] |f:0.1|

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
390 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
454 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
390 mL
Type
reactant
Smiles
Br
Step Six
Name
copper(I) bromide
Quantity
130 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
was kept at 20° to 25° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
Chloroform was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg)
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 114 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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